2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride
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Overview
Description
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is a chemical compound with the molecular formula C12H15Cl2N3O3S and a molecular weight of 352.24165 g/mol . It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Organic solvents like dichloromethane, chloroform, and acetonitrile are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can produce a sulfonate ester .
Scientific Research Applications
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is widely used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride involves its ability to react with nucleophiles. The chlorine atom in the sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methylpiperazine-1-carbonyl)benzenesulfonyl chloride
- 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl fluoride
Uniqueness
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is unique due to its specific reactivity and the presence of both a sulfonyl chloride group and a piperazine moiety. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3S/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-11(10(13)8-9)21(14,19)20/h2-3,8H,4-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIAHMRNIFRCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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